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Compound of Interest

Compound Name: 3-(4-Methylpiperazin-1-yl)aniline

Cat. No.: B117810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
3-(4-Methylpiperazin-1-yl)aniline. Due to the limited availability of direct experimental spectra
in public databases, this document presents predicted spectral characteristics based on
analogous structures and functional group analysis, alongside detailed, generalized
experimental protocols for acquiring such data. This guide is intended to serve as a valuable
resource for the identification, characterization, and quality control of this compound in
research and development settings.

Chemical Structure and Properties

o |[UPAC Name: 3-(4-Methylpiperazin-1-yl)aniline
e Molecular Formula: C11H17Ns

e Molecular Weight: 191.28 g/mol

o CAS Number: 148546-99-0

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 3-(4-Methylpiperazin-1-yl)aniline. These
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predictions are based on the analysis of its structural components: a meta-substituted aniline

ring and an N-methylpiperazine moiety.

Predicted 'H NMR Spectral Data (CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.10 t 1H Ar-H (H5)
~6.30 - 6.40 m 3H Ar-H (H2, H4, H6)
~3.60 brs 2H -NH2
Piperazine-H (H2',
~3.20 t 4H
H6")
Piperazine-H (H3',
~2.60 t 4H
H5")
~2.35 S 3H -CHs

Chemical Shift (6, ppm) Assignment

~152.0 Ar-C (C1)

~148.0 Ar-C (C3)

~129.5 Ar-C (C5)

~108.0 Ar-C (C6)

~105.0 Ar-C (C4)

~100.0 Ar-C (C2)

~55.0 Piperazine-C (C3', C5')
~49.0 Piperazine-C (C2', C6")
~46.0 -CHs
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Predicted FT-IR Spectral Data

Wavenumber (cm—?)

Intensity

Assignment

3450 - 3300 Medium, Sharp (doublet) N-H stretching (primary amine)
3050 - 3000 Medium Aromatic C-H stretching
) Aliphatic C-H stretching

2950 - 2800 Medium to Strong ) )

(piperazine and methyl)

N-H bending (scissoring) and
1620 - 1580 Strong ) ]

Aromatic C=C stretching
1500 - 1450 Medium Aromatic C=C stretching

C-N stretching (aromatic amine
1350 - 1250 Strong ) )

and tertiary amine)

Aromatic C-H out-of-plane
850 - 750 Strong

bending (meta-substitution)

Predicted Mass Spectrometry Data (Electron lonization -

miz Relative Intensity Assighment
191 High [M]* (Molecular lon)
176 Medium [M - CHs]*
] [M - CaHoN]* (loss of
120 Medium ) )
methylpiperazine fragment)
CsH11N2]* (methylpiperazine
99 High [CsH11N2]* (methylpip
fragment)
) [CaHoN]* (fragment from
71 High

methylpiperazine)

Experimental Protocols
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The following are detailed, generalized methodologies for the key experiments required to
obtain the spectral data for 3-(4-Methylpiperazin-1-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the *H and 13C chemical environments and connectivity of the
molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 3-(4-Methylpiperazin-1-yl)aniline.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCls) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30’).

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.
13C NMR Acquisition Parameters:
o Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30).

e Number of Scans: 1024 or more (due to the low natural abundance of 13C).
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e Relaxation Delay (d1): 2-5 seconds.

e Acquisition Time: 1-2 seconds.

e Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at
0.00 ppm).

Integrate the peaks in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total
reflectance (UATR) accessory.

Sample Preparation (UATR Method):

» Ensure the UATR crystal (typically diamond or germanium) is clean by wiping it with a
solvent such as isopropanol and allowing it to dry completely.

» Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid 3-(4-Methylpiperazin-1-yl)aniline sample onto the crystal,
ensuring complete coverage of the crystal surface.

o Apply pressure using the built-in press to ensure good contact between the sample and the
crystal.
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Data Acquisition:

e Spectral Range: 4000-400 cm~1,
e Resolution: 4 cm~1.

e Number of Scans: 16-32.

Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

« |dentify and label the major absorption bands and assign them to the corresponding
functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer
(GC-MS) with an electron ionization (EI) source.

Sample Preparation:

e Prepare a dilute solution of 3-(4-Methylpiperazin-1-yl)aniline in a volatile organic solvent
(e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

Injection Volume: 1 pL.

Injector Temperature: 250 °C.

GC Column: A suitable capillary column (e.g., HP-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,
then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
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 lon Source: Electron lonization (EI) at 70 eV.

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 40-500.

Data Analysis:

« ldentify the peak corresponding to the molecular ion ([M]*).

e Analyze the major fragment ions and propose fragmentation pathways consistent with the
structure of the molecule.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of
a small molecule like 3-(4-Methylpiperazin-1-yl)aniline.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Caption: Logical flow for the analysis and interpretation of combined spectroscopic data.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Methylpiperazin-1-
ylhaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b117810#spectral-data-for-3-4-methylpiperazin-1-yl-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b117810?utm_src=pdf-body-img
https://www.benchchem.com/product/b117810#spectral-data-for-3-4-methylpiperazin-1-yl-aniline-nmr-ir-ms
https://www.benchchem.com/product/b117810#spectral-data-for-3-4-methylpiperazin-1-yl-aniline-nmr-ir-ms
https://www.benchchem.com/product/b117810#spectral-data-for-3-4-methylpiperazin-1-yl-aniline-nmr-ir-ms
https://www.benchchem.com/product/b117810#spectral-data-for-3-4-methylpiperazin-1-yl-aniline-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b117810?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

